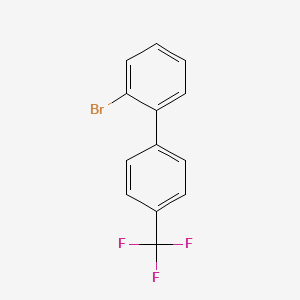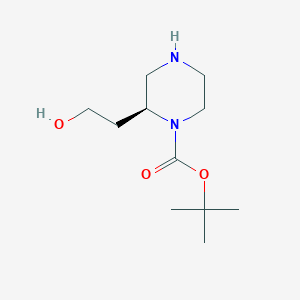
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Übersicht
Beschreibung
5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für die biowissenschaftliche Forschung eingesetzt werden kann . Es ist ein Boronsäurederivat mit der Summenformel C11H15BFNO2 und einem Molekulargewicht von 223,05 . Diese Verbindung ist bekannt für ihre Nützlichkeit in verschiedenen organischen Synthesereaktionen, insbesondere im Bereich der medizinischen Chemie.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von 5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin beinhaltet typischerweise die Suzuki-Miyaura-Kupplungsreaktion. Diese Reaktion ist eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Der Prozess umfasst die Kupplung einer Aryl- oder Vinylboronsäure mit einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators und einer Base . Die Reaktionsbedingungen sind in der Regel mild und tolerant gegenüber verschiedenen funktionellen Gruppen, was sie zu einer vielseitigen Methode zur Synthese von Boronsäureestern macht.
Industrielle Produktionsmethoden
Die industrielle Produktion von 5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter ist in industriellen Umgebungen üblich, um Konsistenz und Effizienz zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoropyridine-5-boronic acid pinacol ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic esters.
Industrial Production Methods
Industrial production of 2-Fluoropyridine-5-boronic acid pinacol ester follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Kupplung des Boronsäureesters mit einem Aryl- oder Vinylhalogenid, um eine neue Kohlenstoff-Kohlenstoff-Bindung zu bilden.
Protodeboronierung: Diese Reaktion beinhaltet die Entfernung der Bor-Einheit aus dem Boronsäureester, typischerweise unter Verwendung eines radikalen Ansatzes.
Oxidation: Der Boronsäureester kann oxidiert werden, um den entsprechenden Alkohol oder Keton zu bilden.
Häufige Reagenzien und Bedingungen
Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.
Basen: Wie Kaliumcarbonat oder Natriumhydroxid, die verwendet werden, um die Kupplungsreaktion zu erleichtern.
Radikale Initiatoren: Werden in Protodeboronierungsreaktionen verwendet.
Wichtige gebildete Produkte
Biarylverbindungen: Entstehen aus Suzuki-Miyaura-Kupplungsreaktionen.
Alkohole und Ketone: Entstehen aus Oxidationsreaktionen.
Kohlenwasserstoffe: Entstehen aus Protodeboronierungsreaktionen.
Wissenschaftliche Forschungsanwendungen
5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Wird in der Synthese von pharmazeutischen Verbindungen durch Suzuki-Miyaura-Kupplungsreaktionen verwendet.
Organische Synthese: Dient als Baustein für die Synthese komplexer organischer Moleküle.
Materialwissenschaft: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet.
Biologische Forschung: Wird als biochemisches Reagenz in verschiedenen biologischen Assays eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin beinhaltet hauptsächlich seine Rolle als Reagenz in chemischen Reaktionen. Bei der Suzuki-Miyaura-Kupplung unterliegt der Boronsäureester einer Transmetallierung mit einem Palladiumkatalysator, gefolgt von einer reduktiven Eliminierung, um das gewünschte Biarylprodukt zu bilden . Die Bor-Einheit in der Verbindung wirkt als Nukleophil und erleichtert die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin ist aufgrund seines spezifischen Substitutionsschemas am Pyridinring einzigartig, das eine besondere Reaktivität und Selektivität in chemischen Reaktionen verleiht. Seine Pinacol-Ester-Einheit sorgt für Stabilität und einfache Handhabung im Vergleich zu anderen Boronsäuren, was es zu einem wertvollen Reagenz in der organischen Synthese macht.
Eigenschaften
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSRQMCKFLGPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479299 | |
| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444120-95-0 | |
| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of tau PET radioligand RO948?
A1: this compound (4) serves as a crucial building block in the synthesis of both the non-radioactive ligand (1) and the precursor for the radiolabeled [18F]RO948 ([18F]1). [] It participates in a Suzuki-Miyaura coupling reaction with 9-(4-methoxybenzyl)-9H-pyrrolo[2,3-b:4,5-c']dipyridin-2-yl trifluoromethanesulfonate (3) to form the core structure of the target molecule. This reaction highlights the compound's utility as a versatile reagent in organic synthesis, particularly for constructing complex molecules like PET radioligands.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)




![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)








